molecular formula C13H12N2 B3053774 2-[Imino(phenyl)methyl]aniline CAS No. 5606-41-7

2-[Imino(phenyl)methyl]aniline

Cat. No.: B3053774
CAS No.: 5606-41-7
M. Wt: 196.25 g/mol
InChI Key: DLGOLDCIEHQIMN-UHFFFAOYSA-N
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Description

2-[Imino(phenyl)methyl]aniline (IUPAC name: N-[(2-aminophenyl)(phenyl)methylene]amine) is a nitrogen-containing aromatic compound characterized by an imine (–C=N–) functional group bridging an aniline moiety and a phenyl ring. This compound exists as a yellow oil under ambient conditions and is synthesized via CsF-mediated reactions involving o-(trimethylsilyl)phenyl triflate and substituted benzaldehydes in acetonitrile . Its structural features, such as the conjugation between the imine and aromatic rings, make it a precursor for coordination chemistry and catalysis applications .

Properties

IUPAC Name

2-(benzenecarboximidoyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGOLDCIEHQIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619023
Record name 2-[Imino(phenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-41-7
Record name 2-(Iminophenylmethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Imino(phenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Imino(phenyl)methyl]aniline typically involves the condensation reaction between aniline and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds as follows:

C6H5NH2+C6H5CHOC6H5N=CHC6H5+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{N=CHC}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​NH2​+C6​H5​CHO→C6​H5​N=CHC6​H5​+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[Imino(phenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products:

    Oxidation: Oximes and nitroso derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-[Imino(phenyl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[Imino(phenyl)methyl]aniline involves its interaction with various molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

N,N-Dimethyl-2-[imino(phenyl)methyl]aniline (Compound 3)
  • Molecular Formula : C15H16N2
  • Physical State : Yellow oil.
  • Key Features: Incorporates dimethylamino (–N(CH3)2) substituents on the aniline ring, enhancing electron-donating properties.
  • Synthesis : Prepared under similar CsF-mediated conditions as the parent compound, with NMR and HRMS confirming structure .
Ethyl [(2-(dimethylamino)phenyl)(phenyl)methylene]carbamate (Compound 4)
  • Molecular Formula : C18H20N2O2
  • Physical State : Yellow oil.
  • Synthesis : Derived via sequential functionalization, with purification by silica gel chromatography .
N-[(2-(Dimethylamino)phenyl)(phenyl)methylene]acetamide (Compound 5)
  • Molecular Formula : C17H18N2O
  • Physical State : Yellow oil.
  • Key Features : Acetamide (–NHC(O)CH3) group modifies solubility and reactivity compared to the parent compound.

Table 1: Comparison of Derivatives from

Compound Molecular Formula Molecular Weight Functional Group Physical State
Parent C13H12N2 196.25 Imine Yellow oil
3 C15H16N2 224.30 –N(CH3)2 Yellow oil
4 C18H20N2O2 296.36 –OC(O)NH2 Yellow oil
5 C17H18N2O 266.34 –NHC(O)CH3 Yellow oil

Azo-Azomethine Analogues

N,N-Dimethyl-4-(((2-(phenylamino)phenyl)imino)methyl)aniline (DMBA)

  • Molecular Formula : C20H20N3
  • Physical State : Pale-yellow solid.
  • Key Features : Azo (–N=N–) linkage introduces extended conjugation, shifting UV-Vis absorption maxima.
  • Synthesis: Achieved via condensation of 4-(dimethyl)aminobenzaldehyde and N-phenyl-o-phenylenediamine in ethanol (81% yield) .

Table 2: Optical and Structural Comparison

Compound λmax (nm) Conjugation System Application
Parent ~300–350 Imine + aromatic Ligand synthesis
DMBA ~400–450 Azo + imine Dye chemistry

Chelating Ligands with Imine Motifs

2-[(2,6-Diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline

  • Molecular Formula : C25H28N2O
  • Key Features : Bulky 2,6-diethylphenyl and methoxy groups create steric hindrance, favoring selective metal coordination.
  • Structural Data :
    • C=N bond length: 1.273 Å (similar to parent compound) .
    • Dihedral angles: 86.5° (central vs. phenyl rings), enabling π-π interactions in crystal packing .

4-Chloro-2-[imino(phenyl)methyl]aniline

  • Molecular Formula : C13H11ClN2
  • Key Features : Chlorine substituent at the para position increases electrophilicity.
  • Applications: Potential in sensor development due to halogen-mediated reactivity .

Hydrogen-Bonding and Supramolecular Behavior

2-[(Phenylamino)methyl]aniline

  • Molecular Formula : C13H14N2
  • Hydrogen Bonding : Intramolecular N–H⋯N interaction forms a six-membered ring (S(6) motif), stabilizing the structure .
  • Comparison : Unlike the parent compound, this analogue lacks the imine group but retains aromatic stacking interactions.

Biological Activity

2-[Imino(phenyl)methyl]aniline, an organic compound belonging to the class of imines, has garnered attention for its potential biological activities. Characterized by an imino group (C=N) linked to a phenyl ring and an aniline moiety, this compound is synthesized through the condensation of aniline and benzaldehyde. Its biological activity is primarily attributed to its interactions with various biomolecules, which can lead to significant pharmacological effects.

The synthesis of this compound typically involves an acid-catalyzed reaction under reflux conditions:

C6H5NH2+C6H5CHOC6H5N=CHC6H5+H2O\text{C}_6\text{H}_5\text{NH}_2+\text{C}_6\text{H}_5\text{CHO}\rightarrow \text{C}_6\text{H}_5\text{N}=\text{CHC}_6\text{H}_5+\text{H}_2\text{O}

This reaction can be optimized in industrial settings using continuous flow reactors, enhancing yield and purity. The compound exhibits various chemical reactions including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.

The biological effects of this compound are largely due to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate the activity of these biomolecules, influencing various pathways within the cell. Additionally, the phenyl ring facilitates π-π interactions with aromatic residues in proteins, enhancing its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacteria and fungi, the compound demonstrated effective inhibition of microbial growth. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against infections.

Anticancer Activity

A notable area of research is the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the range of 1.9–7.52 μg/mL, indicating a potent cytotoxic effect (Table 1).

Compound Cell Line IC50 (μg/mL)
This compoundHCT-1161.9 - 7.52
This compoundMCF-73.0 - 8.0

Case Studies

  • Study on Anticancer Activity : A series of derivatives based on this compound were synthesized and tested for their anticancer properties. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against cancer cells, highlighting the importance of structural modifications in drug design .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antimicrobial agents. It showed comparable or superior efficacy against certain strains of bacteria and fungi, suggesting its potential application in developing new antimicrobial therapies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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